
(1H-Imidazol-1-yl)(6-methylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Imidazol-1-yl)(6-methylpyridin-3-yl)methanone: is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyridine rings in its structure makes it a versatile molecule with unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-1-yl)(6-methylpyridin-3-yl)methanone typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with imidazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and advanced purification methods can further streamline the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions: (1H-Imidazol-1-yl)(6-methylpyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (1H-Imidazol-1-yl)(6-methylpyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has potential applications in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (1H-Imidazol-1-yl)(6-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
(1H-Imidazol-1-yl)(pyridin-3-yl)methanone: Lacks the methyl group on the pyridine ring.
(1H-Imidazol-1-yl)(2-methylpyridin-3-yl)methanone: Methyl group is positioned differently on the pyridine ring.
Uniqueness: The presence of the methyl group at the 6-position of the pyridine ring in (1H-Imidazol-1-yl)(6-methylpyridin-3-yl)methanone imparts unique steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
imidazol-1-yl-(6-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C10H9N3O/c1-8-2-3-9(6-12-8)10(14)13-5-4-11-7-13/h2-7H,1H3 |
Clave InChI |
GEKNSEAZXULTRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12816241.png)


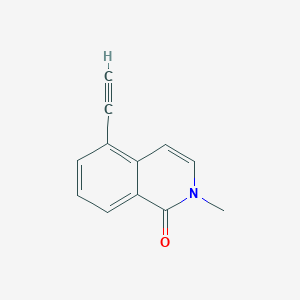
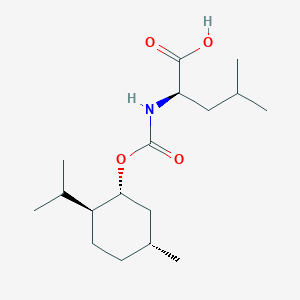
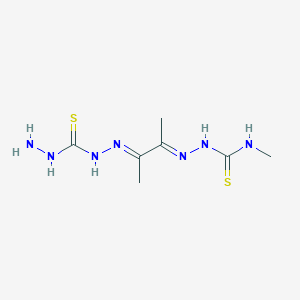
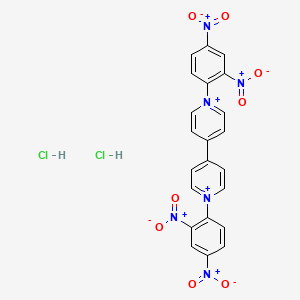
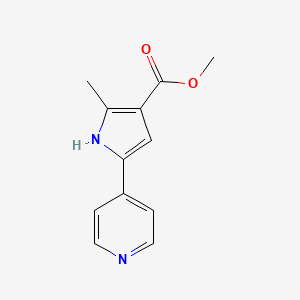
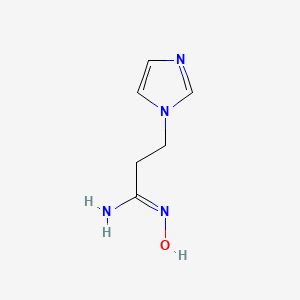
![Bis(benzo[d]thiazol-2-yl)dimethylsilane](/img/structure/B12816294.png)
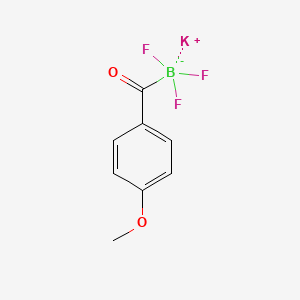
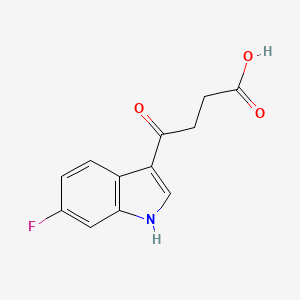

![N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine](/img/structure/B12816323.png)
